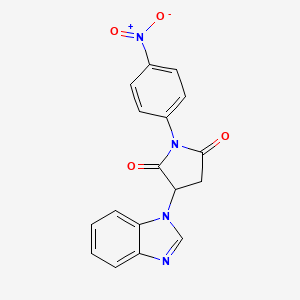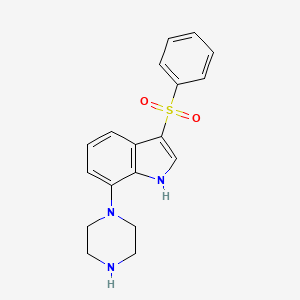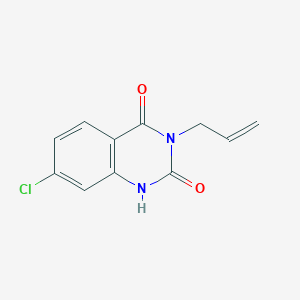
2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole core with a benzyl group at the 2-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of o-aminothiophenol with an appropriate aldehyde or ketone. This reaction is often carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the benzothiazole core in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole core, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can target enzymes and proteins involved in microbial and cancer cell growth, such as DNA topoisomerases and protein kinases.
Pathways: It may inhibit key pathways involved in cell division and proliferation, leading to the suppression of microbial and cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzothiazole: Lacks the chlorine and carboxylic acid groups, making it less versatile in certain applications.
2-Benzylbenzothiazole: Similar structure but without the chlorine and carboxylic acid groups.
4-Chlorobenzothiazole: Lacks the benzyl and carboxylic acid groups, limiting its biological activity.
Uniqueness
2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of the benzyl, chlorine, and carboxylic acid groups enhances its potential as a versatile compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H10ClNO2S |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
2-benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C15H10ClNO2S/c16-11-7-10(15(18)19)8-12-14(11)17-13(20-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,18,19) |
Clé InChI |
IYNRDVQKUSMGIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC3=C(S2)C=C(C=C3Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13878563.png)
![3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)
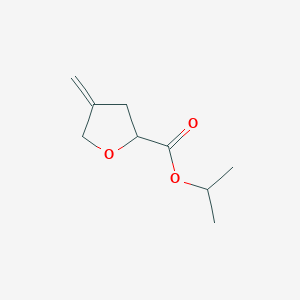
![5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B13878568.png)
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(pyrrolidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13878572.png)

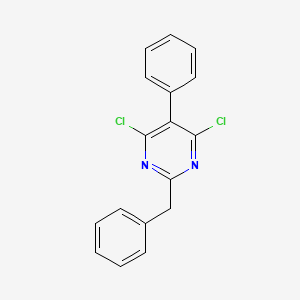
![N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13878594.png)
![2-phenylmethoxy-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13878596.png)
